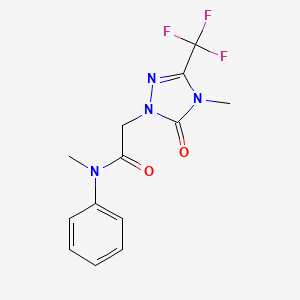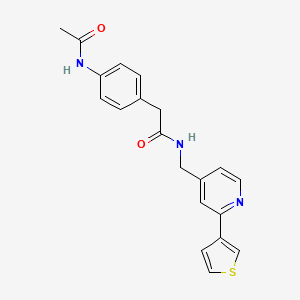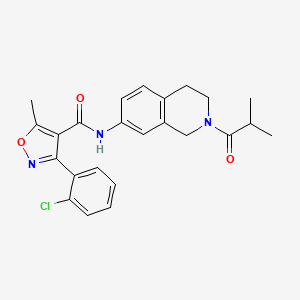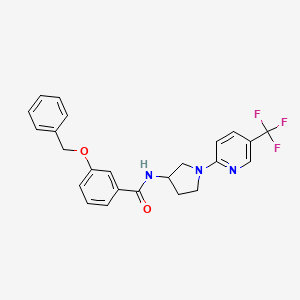
3-Benzofuransulfonamide
Vue d'ensemble
Description
3-Benzofuransulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In
Mécanisme D'action
Target of Action
3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which this compound belongs, have a plethora of drug targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may have similar molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-Benzofuransulfonamide in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective in inhibiting a variety of enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-Benzofuransulfonamide. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and with higher yields. Another area of research is the development of new applications for this compound, such as in the treatment of cancer or other diseases. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new enzyme inhibitors with even greater potency and specificity.
Applications De Recherche Scientifique
Potentiel thérapeutique anticancéreux
Les échafaudages de benzofurane, qui incluent le 3-Benzofuransulfonamide, se sont avérés avoir des potentiels thérapeutiques uniques et sont impliqués dans divers médicaments cliniques . Ils ont montré une puissance inhibitrice extraordinaire contre un panel de lignées cellulaires cancéreuses humaines par rapport à un large éventail de médicaments anticancéreux de référence . Cela suggère que le this compound pourrait être un candidat prometteur pour le développement en tant qu'agent anticancéreux .
Inhibition de la croissance cellulaire
Une étude a révélé qu'un composé apparenté au this compound réduisait considérablement le niveau de phosphorylation de l'ERK (kinase extracellulaire régulée par le signal) . Cela suggère que le composé pourrait arrêter la croissance cellulaire et promouvoir l'apoptose de certaines cellules en bloquant la voie de signalisation RAS/RAF/MEK/ERK .
Activités antimicrobiennes
Les hétérocycles fluorés, qui incluent les benzofuranes, se sont avérés avoir des activités antimicrobiennes significatives . Les activités de ces composés étaient presque égales ou supérieures à la puissance des médicaments de référence . Cela suggère que le this compound pourrait également avoir des applications antimicrobiennes potentielles .
Cytotoxicité réduite dans les lignées cellulaires non cancéreuses
Les hétérocycles fluorés, y compris les benzofuranes, ont montré un indice de sécurité prometteur grâce à leur cytotoxicité réduite dans les lignées cellulaires non cancéreuses . Cela indique que le this compound pourrait être plus sûr à utiliser dans les applications thérapeutiques .
Développements de la conception des médicaments
Certaines hétérocycles fluorés, y compris les benzofuranes, se sont avérées être des structures de tête pour les développements de la conception des médicaments . Cela suggère que le this compound pourrait être utilisé comme point de départ pour le développement de nouveaux médicaments .
Synthèse des hétérocycles de benzofurane
Les hétérocycles de benzofurane, y compris le this compound, sont synthétisés par des voies de synthèse innovantes et des stratégies catalytiques . Cela fait du this compound un composé précieux dans le domaine de la synthèse organique .
Analyse Biochimique
Biochemical Properties
3-Benzofuransulfonamide, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, contributing to the compound’s biological activities . For instance, benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, sulfonamide drugs are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-benzofuran-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJIGDHOUPBYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2386240.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2386241.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386243.png)
![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2386246.png)



![ethyl 3-cyano-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2386251.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

